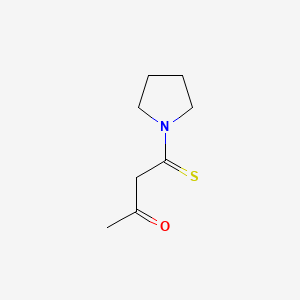

4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one

Description

Properties

CAS No. |

118653-87-5 |

|---|---|

Molecular Formula |

C8H13NOS |

Molecular Weight |

171.258 |

IUPAC Name |

4-pyrrolidin-1-yl-4-sulfanylidenebutan-2-one |

InChI |

InChI=1S/C8H13NOS/c1-7(10)6-8(11)9-4-2-3-5-9/h2-6H2,1H3 |

InChI Key |

SOAGFUCJXVIPFN-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(=S)N1CCCC1 |

Synonyms |

Pyrrolidine, 1-(3-oxo-1-thioxobutyl)- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one chemical structure and properties

An In-depth Technical Guide to 4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The subject of this guide, 4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one, is a novel chemical entity with limited to no direct references in current scientific literature and chemical databases. This document has been constructed based on established principles of organic chemistry, reactivity of analogous structures, and predictive models. All proposed protocols and characterization data are theoretical and intended to guide future research.

Executive Summary

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its combination with a β-keto thioamide functionality, as in 4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one, presents a unique molecular architecture with significant potential. β-Keto thioamides (KTAs) are recognized as exceptionally versatile precursors for constructing diverse heterocyclic systems due to the strategic placement of multiple reactive sites.[3] This guide provides a comprehensive theoretical framework for the synthesis, structure, properties, and potential applications of this target molecule, leveraging established knowledge of its constituent functional groups to empower researchers in their exploration of this novel chemical space.

Molecular Structure and Physicochemical Properties

Chemical Structure and Nomenclature

The chemical structure of the target compound consists of a four-carbon butanone backbone, featuring a ketone at position 2 and a thioamide at position 4. The thioamide nitrogen is part of a five-membered, saturated pyrrolidine ring.

-

IUPAC Name: 4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one

-

Molecular Formula: C₈H₁₃NOS

-

Molecular Weight: 171.26 g/mol

Caption: Chemical Structure of 4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one.

Predicted Physicochemical Properties

While experimental data is unavailable, the properties of 4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one can be predicted based on its structure. The presence of both a ketone and a thioamide group, which is a strong hydrogen bond donor and moderate acceptor, suggests a polar molecule.[4]

| Property | Predicted Value / Characteristic | Rationale |

| Physical State | Likely a solid at room temperature | The presence of polar functional groups (ketone, thioamide) and a molecular weight >150 g/mol often leads to a solid state due to strong intermolecular forces. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate). Limited solubility in water and nonpolar solvents (e.g., Hexane). | The polar nature of the molecule dictates its solubility profile. |

| Tautomerism | Exists in equilibrium with its enol and enethiol tautomers. | The active methylene group (C3) flanked by two carbonyl/thiocarbonyl groups makes the protons acidic, facilitating tautomerization. This is a key feature of β-dicarbonyl and related compounds. |

Proposed Synthesis and Experimental Design

The most logical and well-precedented route to a thioamide is the thionation of its corresponding amide.[5][6] Therefore, a two-step synthesis is proposed, starting from the synthesis of the β-keto amide precursor, followed by a selective thionation reaction.

Caption: Proposed two-step synthesis workflow for the target molecule.

Step 1: Synthesis of 4-(Pyrrolidin-1-yl)-4-oxobutan-2-one (Precursor)

The synthesis of β-keto amides from the reaction of diketene with amines is a well-established and efficient method.[7][8] This reaction proceeds under mild conditions and typically gives high yields.

Protocol:

-

Reaction Setup: To a solution of pyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to 0 °C in an ice bath, add diketene (1.1 eq) dropwise with stirring.

-

Causality: The use of an aprotic solvent like THF is crucial to prevent hydrolysis of the highly reactive diketene. The reaction is exothermic, and maintaining a low temperature controls the reaction rate and minimizes side-product formation.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure β-keto amide, 4-(pyrrolidin-1-yl)-4-oxobutan-2-one.

Step 2: Thionation of the β-Keto Amide

Lawesson's reagent (LR) is the quintessential reagent for converting carbonyls, particularly amides and ketones, into their corresponding thiocarbonyls.[5][6] Computational and experimental studies show that amides are generally more reactive towards LR than ketones.[9][10][11] This selectivity is advantageous for the target synthesis, as it suggests the amide carbonyl will be preferentially thionated over the ketone carbonyl.

Protocol:

-

Reaction Setup: Dissolve the precursor, 4-(pyrrolidin-1-yl)-4-oxobutan-2-one (1.0 eq), in anhydrous toluene. Add Lawesson's reagent (0.5-0.6 eq) to the solution.

-

Causality: Anhydrous conditions are critical as LR can be hydrolyzed. Toluene is a common high-boiling solvent for these reactions. Using a slight excess of the carbonyl compound relative to the sulfur-transfer stoichiometry of LR (which provides two sulfur atoms) can help ensure complete conversion of the reagent.

-

Reaction Conditions: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-8 hours, monitoring progress by TLC.

-

Work-up and Purification: After cooling, the reaction mixture can be filtered to remove phosphorus-containing byproducts. The filtrate is then concentrated, and the crude product is purified by flash column chromatography on silica gel to isolate the final product, 4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one.

Predicted Spectral Characteristics for Structural Verification

The following are predicted key signals that would confirm the successful synthesis of the target molecule.

| Technique | Predicted Key Signals and Features |

| ¹H NMR | - A singlet around δ 2.2-2.4 ppm (3H) for the methyl ketone (CH₃-C=O).- A singlet around δ 3.8-4.0 ppm (2H) for the active methylene group (-C(=O)-CH₂-C(=S)-).- Two distinct multiplets in the δ 3.5-4.2 ppm and δ 1.9-2.2 ppm regions, corresponding to the non-equivalent methylene protons of the pyrrolidine ring due to restricted rotation around the C-N thioamide bond. |

| ¹³C NMR | - A signal for the ketone carbonyl (C2) around δ 205-210 ppm.- A signal for the thioamide thiocarbonyl (C4) significantly downfield, around δ 195-205 ppm.- A signal for the active methylene carbon (C3) around δ 50-55 ppm.- A signal for the methyl carbon (C1) around δ 25-30 ppm.- Signals for the pyrrolidine carbons. |

| IR Spectroscopy | - A strong C=O stretching band for the ketone at ~1715 cm⁻¹.- A strong C=S stretching band (part of the "thioamide B" band) around 1250-1350 cm⁻¹.- A C-N stretching band (part of the "thioamide A" band) around 1500-1550 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the calculated exact mass of the molecule (C₈H₁₃NOS). |

Reactivity and Potential Applications

The unique combination of functional groups in 4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one makes it a highly promising building block for synthetic and medicinal chemistry.

Synthetic Utility

β-Keto thioamides are versatile synthons for building complex heterocyclic molecules.[3] The presence of nucleophilic (S, N, α-carbon) and electrophilic (C=O, C=S) centers allows for a wide range of annulation and multicomponent reactions to construct novel thiazoles, thiophenes, pyrimidines, and other medicinally relevant scaffolds.[12]

Caption: Reactivity and potential applications of the target molecule.

Medicinal Chemistry and Drug Development

The pyrrolidine nucleus is a cornerstone in drug design, valued for its ability to introduce 3D complexity and serve as a robust scaffold.[2][13] Thioamides themselves possess a broad range of biological activities.[4] The combination in this target molecule could lead to novel compounds with potential applications as:

-

Enzyme Inhibitors: The β-dicarbonyl-like motif can chelate metal ions in the active sites of metalloenzymes.

-

Antimicrobial or Antiviral Agents: Both pyrrolidine and sulfur-containing heterocycles are features of many antimicrobial and antiviral drugs.

-

Scaffolds for CNS-active agents: The pyrrolidine ring is a common feature in drugs targeting the central nervous system.

Conclusion

While 4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one remains a theoretically conceived molecule, its structural components suggest it is a compound of significant scientific interest. The synthetic pathway proposed herein is robust and based on well-understood, high-yielding reactions. The unique electronic and steric properties conferred by the β-keto thioamide and pyrrolidine moieties position this molecule as a valuable and unexplored building block for the synthesis of novel heterocycles and potential therapeutic agents. The predictive data and protocols in this guide are intended to serve as a foundational resource for researchers poised to explore this promising area of chemical synthesis and drug discovery.

References

-

Jadhav, S. D., & Sekar, N. (2019). β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS. Organic Chemistry: An Indian Journal, 15(1). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved February 21, 2026, from [Link]

-

Zhu, J., et al. (2016). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Molecules. Available at: [Link]

-

Gorniak, R., et al. (2022). Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate. Available at: [Link]

-

Shah, S. T. A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. Available at: [Link]

-

Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis, 2010(06), 1053-1057. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of substituted β‐keto amides from diketenes. Retrieved February 21, 2026, from [Link]

-

Legnani, L., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(17), 7345-7357. Available at: [Link]

-

Rassias, G. A., et al. (2018). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Beilstein Journal of Organic Chemistry, 14, 2558-2564. Available at: [Link]

- Google Patents. (2023). US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam.

-

Chen, Y., & Sieburth, S. M. (2003). A new beta-keto amide synthesis. ChemInform. Available at: [Link]

-

ResearchGate. (n.d.). A New β-Keto Amide Synthesis. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (n.d.). Reactivity of different 1,3‐dicarbonyl compounds. Retrieved February 21, 2026, from [Link]

-

Scilit. (n.d.). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. Retrieved February 21, 2026, from [Link]

-

Kumar, P., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. Available at: [Link]

-

Wang, X., et al. (2015). β-Ketothioamides: efficient reagents in the synthesis of heterocycles. Organic & Biomolecular Chemistry, 13(7), 1957-1967. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of N-acetyl-2-hydroxypyrrolidine. Retrieved February 21, 2026, from [Link]

-

Bowdridge, M., et al. (2022). Mechanochemical Synthesis of Thiolactams and Other Thioamides Using Lawesson's Reagent. SSRN. Available at: [Link]

-

PubChem. (n.d.). 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (n.d.). The Applications of β‐Keto Amides for Heterocycle Synthesis. Retrieved February 21, 2026, from [Link]

-

Semantic Scholar. (2010). Synthesis of a New Chiral Pyrrolidine. Retrieved February 21, 2026, from [Link]

-

Kumar, P., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. Available at: [Link]

-

PubChem. (n.d.). 4-Pyrrolidin-1-yl-1-(1,3-thiazol-2-yl)butan-1-one. Retrieved February 21, 2026, from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved February 21, 2026, from [Link]

-

Glushkov, V. A., & Shklyaev, Y. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(20), 7001. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (n.d.). Reactions of β-Keto Thioamides with α,β-Unsaturated Aldehydes. Synthesis of 6-Hydroxypiperidine-2-thiones and 6H-Thiopyrans. Retrieved February 21, 2026, from [Link]

-

Petrov, K. A., & Andreev, L. N. (1969). The Chemical Properties of Thioamides. Russian Chemical Reviews. Available at: [Link]

-

PubChem. (n.d.). 4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid. Retrieved February 21, 2026, from [Link]

-

Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer- Villiger Rearrangement. Organic Syntheses, 100, 347-360. Available at: [Link]

-

ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved February 21, 2026, from [Link]

- Google Patents. (n.d.). CN109748837B - A kind of preparation method of 4-hydroxy-2-oxo-1-pyrrolidine acetamide.

-

PubChem. (n.d.). 4-Pyrrolidinopyridine. Retrieved February 21, 2026, from [Link]

-

UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Retrieved February 21, 2026, from [Link]

-

Data.gov. (2025). Compound 529067: Pyrrolidine, 1-furfuryl. Retrieved February 21, 2026, from [Link]

-

PMC. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Retrieved February 21, 2026, from [Link]

- Google Patents. (n.d.). CA1087200A - Preparation of pyrrolidine and pyrrolidin-2-one derivatives.

-

Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved February 21, 2026, from [Link]

-

thioxo-benzo[f]chromeno[2,3-d]pyrimidin-4-ones deri. (n.d.). Retrieved February 21, 2026, from [Link]

-

FooDB. (n.d.). Search Results for compound. Retrieved February 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. β-Ketothioamides: efficient reagents in the synthesis of heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. iris.unict.it [iris.unict.it]

- 11. scilit.com [scilit.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Cheminformatics and Analytical Profiling of C8H13NOS Derivatives

Executive Summary: The Sulfur Signature

In small molecule drug discovery, the elemental composition C8H13NOS represents a critical chemical space often occupied by functionalized heterocycles (e.g., thiazoles, thiophenes) or metabolic thio-conjugates.[1] Unlike compounds containing only C, H, N, and O, the presence of sulfur introduces a distinct isotopic "fingerprint" that serves as a primary diagnostic tool in mass spectrometry.

This guide provides a rigorous analysis of the molecular weight, exact mass, and structural differentiation of C8H13NOS isomers. It establishes a self-validating analytical workflow for identifying these derivatives using High-Resolution Mass Spectrometry (HRMS).

Quantitative Cheminformatics Profile

The distinction between Molecular Weight (MW) and Exact Mass is non-trivial in high-precision analytics.[1] For a C8H13NOS derivative, the Exact Mass (Monoisotopic) is the only valid parameter for HRMS confirmation, while MW is used for stoichiometric calculations in synthesis.

Table 1: Mass & Compositional Data

| Parameter | Value | Definition & Context |

| Formula | C | Core elemental composition.[1][2][3][4] |

| Exact Mass | 171.0718 Da | Monoisotopic mass ( |

| Molecular Weight | 171.26 g/mol | Average mass based on natural isotope abundance.[1] Used for molarity calculations.[1][4] |

| [M+H] | 172.0791 Da | Protonated positive ion species (ESI+).[1] |

| [M-H] | 170.0645 Da | Deprotonated negative ion species (ESI-).[1] |

| Sulfur Defect | -0.0279 Da | Mass defect relative to nominal mass, aiding in filtering background noise.[1] |

Critical Note: The calculated Exact Mass is derived from IUPAC standard atomic weights: C=12.00000, H=1.00783, N=14.00307, O=15.99491, S=31.97207.

Structural Landscape and Isomerism

The formula C8H13NOS allows for diverse structural isomers, each possessing unique fragmentation behaviors. Two primary classes relevant to drug discovery are:

-

Thiophene Derivatives:

-

Thiazole Derivatives:

Analytical Protocol: HRMS Method Development

To accurately identify C8H13NOS derivatives, researchers must employ a workflow that leverages the Sulfur Isotope Anomaly .[1] Sulfur-34 (

The "M+2" Validation Check

Before analyzing fragmentation, validate the precursor ion using the isotopic envelope:

-

M (172.0791): Base peak (100%).[1]

-

M+1 (173.0824): Driven by

C (8 carbons -

M+2 (174.0750): Driven by

S (~4.2%) + minor -

Pass Criteria: If the M+2 peak is < 1% or > 10%, the compound likely does not contain a single sulfur atom, or there is co-eluting interference.

Experimental Workflow (LC-MS/MS)

Objective: Separation and structural elucidation of isomers.

-

Chromatography (LC):

-

Mass Spectrometry (MS):

Logical Decision Tree (Graphviz)[1]

The following diagram outlines the decision logic for confirming a C8H13NOS derivative versus a contaminant.

Caption: Analytical decision matrix for validating C8H13NOS derivatives based on isotopic abundance and fragmentation topology.

Fragmentation Mechanics & Structural Elucidation

Once the elemental formula is confirmed via Exact Mass and Isotope Pattern, MS/MS fragmentation distinguishes the isomers.

Thiophene-Type Fragmentation (e.g., 3-amino-1-(thiophen-2-yl)butan-1-ol)[1][3]

-

Mechanism: The aromatic thiophene ring is highly stable.[1] Fragmentation typically occurs on the alkyl side chain first.[1]

-

Key Neutral Losses:

Thiazole-Type Fragmentation[1]

-

Mechanism: The thiazole ring is less stable than thiophene under high collision energy.[1]

-

Key Neutral Losses:

Fragmentation Pathway Diagram[1]

Caption: Divergent fragmentation pathways for C8H13NOS isomers. Blue nodes indicate side-chain loss (Thiophene); Red nodes indicate ring breakdown (Thiazole).[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for C8H13NOS Isomers.[1] PubChem.[1][3][6] Available at: [Link][1]

-

International Union of Pure and Applied Chemistry (IUPAC). Atomic Weights of the Elements 2021.[1] CIAAW.[1] Available at: [Link][1]

-

Sessions, A. Sulfur Isotope Biogeochemistry and ICP-MS Analysis. Caltech Division of Geological and Planetary Sciences.[1] Available at: [Link][1]

-

Whitman College. Identification of Analytes using Isotopic Ratios (Mass Spectrometry). Available at: [Link][1]

Sources

- 1. Tropinone | C8H13NO | CID 446337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. PubChemLite - C8H13NO - Explore [pubchemlite.lcsb.uni.lu]

- 4. webqc.org [webqc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Tropenol | C8H13NO | CID 53629842 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Purification methods for 4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one via column chromatography

An Application Note and Protocol Guide

Abstract

This application note provides a comprehensive guide to the purification of 4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one, a β-keto thioamide, using silica gel column chromatography. β-keto thioamides are versatile synthetic intermediates in heterocyclic chemistry, but their purification can be challenging due to the presence of multiple polar functional groups and the potential for interaction with the stationary phase. This guide explains the underlying chemical principles, offers a systematic approach to methods development starting with Thin-Layer Chromatography (TLC), and provides a detailed, step-by-step protocol for efficient purification. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis and purification of polar, sulfur-containing organic molecules.

Introduction: Understanding the Purification Challenge

4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one is a polyfunctional molecule featuring a ketone, a tertiary thioamide, and a pyrrolidine ring. This combination of functionalities imparts significant polarity and specific chemical properties that must be considered for successful chromatographic purification.

-

Polarity and Solubility : The presence of both a carbonyl (C=O) and a thiocarbonyl (C=S) group, along with the nitrogen atom, makes the molecule quite polar. This dictates the use of a polar stationary phase like silica gel (normal-phase chromatography) and a moderately polar mobile phase.

-

Metal Chelation : The β-keto thioamide moiety can act as a bidentate ligand, chelating with metal ions. Standard silica gel contains trace amounts of metal impurities (e.g., iron, aluminum), which can lead to peak tailing, streaking, and even retention of the compound on the column.

-

Tautomerism : The molecule can exist in equilibrium between its keto and enol tautomers, and the thioamide can exhibit thioamide-thioimidate tautomerism. This can result in band broadening during chromatography.

-

Stability : Thioamides are generally stable but can be sensitive to highly acidic or basic conditions.[1] The inherent acidity of standard silica gel can sometimes pose a risk of degradation for sensitive substrates.

This guide addresses these challenges by providing a protocol that ensures high purity and recovery.

Method Development: A Systematic Approach

A successful column chromatography purification begins with a systematic evaluation of solvent systems using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive method to determine the optimal mobile phase for separation.

Stationary Phase Selection

Standard silica gel (60 Å, 230-400 mesh) is the most common and appropriate choice for this class of compounds.[2] For particularly sensitive substrates or severe peak tailing observed in TLC, a deactivated (neutral) silica gel, prepared by adding a small amount of a polar modifier like triethylamine to the eluent, can be beneficial.

Mobile Phase (Eluent) Screening via TLC

The goal is to find a solvent system that provides a retention factor (Rf) for the target compound in the range of 0.25 - 0.35 . This Rf value typically ensures good separation from impurities and a reasonable elution time from the column. The progress of reactions can be effectively monitored using silica gel TLC plates.[3]

Procedure for TLC Analysis:

-

Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution onto a silica gel TLC plate (e.g., silica gel 60 F254).[4]

-

Develop the plate in a sealed chamber containing the chosen eluent system.

-

Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate or iodine).[1]

-

Calculate the Rf value: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

Table 1: Representative TLC Solvent Systems for Screening

| Eluent System (v/v) | Common Impurities | Target Compound (Rf) | Observations |

| 100% Hexane | Non-polar starting materials, grease | ~0.0 | Compound remains at the baseline. |

| 10:1 Hexane : Ethyl Acetate | Less polar byproducts | ~0.10 | Compound moves slightly, good for separating non-polar impurities. |

| 4:1 Hexane : Ethyl Acetate | Byproducts of moderate polarity | ~0.30 | Optimal. Good separation from baseline and solvent front. |

| 2:1 Hexane : Ethyl Acetate | More polar byproducts | ~0.55 | Compound moves too high, less separation from other polar spots. |

| 100% Ethyl Acetate | Highly polar impurities (e.g., from Lawesson's reagent) | ~0.80 | Compound moves with the solvent front, no retention. |

| 9:1 Dichloromethane : Methanol | Highly polar impurities | ~0.40 | An alternative system, useful if acetate esters are incompatible. |

Note: These Rf values are illustrative. Actual values must be determined experimentally.

Based on typical results for polar molecules containing pyrrolidine and keto functionalities, a mixture of Hexane and Ethyl Acetate is an excellent starting point.[5][6]

Visualization of Key Structures & Workflow

Chemical Structure

The structure of 4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one highlights the key functional groups influencing its chromatographic behavior.

Caption: General workflow for column chromatography purification.

Detailed Purification Protocol

This protocol assumes a starting scale of approximately 1 gram of crude material and utilizes a standard glass chromatography column.

Materials and Equipment

-

Glass chromatography column (e.g., 40 mm diameter, 400 mm length)

-

Silica gel (60 Å, 230-400 mesh), ~100 g

-

Crude 4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one

-

Eluent: Hexane and Ethyl Acetate (HPLC grade)

-

Clean, dry sand

-

Collection vessels (test tubes or flasks)

-

TLC plates, chamber, and UV lamp

-

Rotary evaporator

Step-by-Step Procedure

Step 1: Column Packing (Slurry Method)

-

Ensure the column is clean, dry, and vertically clamped. Place a small plug of glass wool at the bottom and add a 1 cm layer of sand.

-

In a beaker, prepare a slurry by mixing ~100 g of silica gel with ~300 mL of the initial, low-polarity eluent (e.g., 10:1 Hexane:EtOAc). Stir gently to remove air bubbles.

-

With the stopcock open, pour the slurry into the column. Use a funnel to guide the flow. Gently tap the side of the column to ensure even packing and prevent air gaps.

-

Once all the silica has been added, drain the excess solvent until the solvent level reaches the top of the silica bed. Do NOT let the column run dry.

-

Add another 1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.

Step 2: Sample Loading (Dry Loading) Causality: Dry loading is superior for compounds that have limited solubility in the mobile phase. It prevents band broadening at the origin and leads to sharper peaks and better separation.

-

Dissolve 1 g of the crude product in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).

-

Add ~2-3 g of silica gel to this solution to form a free-flowing powder.

-

Remove the solvent completely using a rotary evaporator.

-

Carefully layer the resulting silica-adsorbed sample onto the sand at the top of the prepared column.

Step 3: Elution and Fraction Collection

-

Carefully fill the column with the initial eluent (10:1 Hexane:EtOAc).

-

Open the stopcock and begin collecting fractions. Maintain a constant flow rate.

-

Gradually increase the polarity of the eluent (gradient elution) as the separation progresses. For example:

-

200 mL of 10:1 Hexane:EtOAc (to elute non-polar impurities)

-

400 mL of 4:1 Hexane:EtOAc (to elute the target compound)

-

200 mL of 2:1 Hexane:EtOAc (to elute more polar impurities)

-

-

Collect fractions of a consistent volume (e.g., 20 mL per test tube).

Step 4: Fraction Analysis and Product Isolation

-

Analyze the collected fractions by TLC. Spot every few tubes on a single TLC plate to track the elution profile.

-

Identify the fractions containing the pure desired product (single spot at the correct Rf).

-

Combine the pure fractions into a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified 4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one.

Troubleshooting

| Problem | Potential Cause(s) | Solution(s) |

| Streaking on TLC/Column | Compound is too polar for the eluent; interaction with silica; sample overload. | Add a polar modifier (e.g., 1% methanol) to the eluent. Use deactivated silica. Load less material. |

| Compound Won't Elute | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |

| Poor Separation | Rf values of components are too close; column was poorly packed. | Use a shallower solvent gradient or run the column isocratically. Repack the column carefully. |

| Low Yield | Compound irreversibly adsorbed onto the silica. | Consider deactivating the silica with triethylamine (0.5-1% in the eluent). Use a different stationary phase like alumina. |

| Cracked Silica Bed | Column ran dry; thermal fluctuations. | Never let the solvent level drop below the top of the silica. Pack the column carefully and avoid air bubbles. |

Conclusion

The purification of 4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one is reliably achieved using normal-phase column chromatography on silica gel. A systematic approach, beginning with TLC analysis to determine an optimal eluent system—typically in the hexane/ethyl acetate family—is critical for success. By understanding the chemical properties of the target molecule and employing proper chromatographic techniques such as dry loading and gradient elution, researchers can obtain the desired compound with high purity, facilitating subsequent synthetic steps or biological evaluation.

References

-

PubMed. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Available at: [Link]

-

ResearchGate. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Available at: [Link]

-

LCGC International. Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. Available at: [Link]

-

OSTI.GOV. Purification and properties of ten organic sulfur compounds. Available at: [Link]

-

ResearchGate. (2003). Reactions of β-Keto Thioamides with α,β-Unsaturated Aldehydes. Synthesis of 6-Hydroxypiperidine-2-thiones and 6H-Thiopyrans. Available at: [Link]

-

MDPI. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Available at: [Link]

-

National Center for Biotechnology Information. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Available at: [Link]

-

YouTube. (2023). How to Purify Sulfur by Recrystallization with Xylenes. Available at: [Link]

-

ResearchGate. (2018). How could I purify organic compound from the sulphur (S8)?. Available at: [Link]

-

ResearchGate. (2011). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Available at: [Link]

- Google Patents. Method for the removal of organic sulfur from carbonaceous materials.

-

Freie Universität Berlin Refubium. (2014). A Proline and 4-Hydroxyproline Based Approach to Enantiopure Pyrrolidin-2-yl-Substituted Pyridine and Pyrimidine Derivatives. Available at: [Link]

-

ResearchGate. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Available at: [Link]

-

PubMed. (1972). Synthesis and pharmacology of 1-(2-thioxopyrrolidino)-4-pyrrolidino-2-butyne, the thiolactam analogue of oxotremorine. Available at: [Link]

-

Organic Chemistry Portal. β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS. Available at: [Link]

-

ResearchGate. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

-

Royal Society of Chemistry. (2021). Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation. Available at: [Link]

-

Semantic Scholar. (2010). Synthesis of a New Chiral Pyrrolidine. Available at: [Link]

-

Amazon AWS. (2024). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

-

MDPI. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Available at: [Link]

-

Organic Chemistry Portal. (2019). Synthesis of α-Keto Thioamides by Metal-Free C=C Bond Cleavage in Enaminones Using Elemental Sulfur. Available at: [Link]

- Google Patents. Method for detecting aldehyde and ketone by using thin layer chromatography.

-

Royal Society of Chemistry. (2014). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Available at: [Link]

-

National Center for Biotechnology Information. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Available at: [Link]

-

National Center for Biotechnology Information. (2011). Determination of β-Carotene in Supplements and Raw Materials by Reversed-Phase High Pressure Liquid Chromatography: Collaborative Study. Available at: [Link]

-

Chinese Pharmaceutical Association. (2022). Targeted isolation and identification of bioactive pyrrolidine alkaloids from Codonopsis pilosula using characteristic fragmentation. Available at: [Link]

-

Preprints.org. (2023). Protocol of a Rapid Method to Quantify Beta-carotene in Human Sera. Available at: [Link]

Sources

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07966C [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Hantzsch Thiazole Synthesis using 4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one

This Application Note is designed for research scientists and drug development professionals. It details the protocol for utilizing 4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one as a specialized

Unlike standard primary thioamides (which yield neutral thiazoles), this tertiary thioamide precursor directs the reaction toward 3-substituted thiazolium salts or, under specific competing conditions, functionalized thiophenes. This guide focuses on the Thiazolium Synthesis pathway, a critical route for generating N-heterocyclic carbene (NHC) precursors and bioactive cationic heterocycles.

-Keto Thioamide (Tertiary) Target Moiety: 2-Acetonyl-3-(pyrrolidin-1-yl)thiazolium scaffoldsExecutive Summary

The Hantzsch thiazole synthesis typically involves the condensation of a primary thioamide (

These salts are highly valuable as:

-

Bioactive Pharmacophores: Cationic lipids and mitochondrial targeting vectors.

-

Organocatalysts: Precursors to N-heterocyclic carbenes (NHCs) used in Stetter reactions and benzoin condensations.

-

Synthetic Intermediates: Electrophilic scaffolds for further functionalization.

Precursor Characterization

Compound: 4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one Structure: A 1,3-dicarbonyl analog where C2 is a ketone and C4 is a thioxo group substituted with a pyrrolidine ring.

-

Formula:

-

MW: 171.26 g/mol

-

Reactivity Profile: The sulfur atom is highly nucleophilic (soft nucleophile), while the C2-ketone provides a handle for secondary functionalization (e.g., Knoevenagel condensation) post-cyclization.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Precursor: 4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one (1.0 equiv)

-

Electrophile:

-Bromoacetophenone (or substituted phenacyl bromide) (1.05 equiv) -

Solvent: Anhydrous Ethanol (EtOH) or Acetonitrile (MeCN)

-

Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) – accelerates reaction via Finkelstein exchange.

-

Workup: Diethyl ether (

) for precipitation.

Step-by-Step Procedure

Phase 1: S-Alkylation (Thioimidate Formation)

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one (1.71 g, 10 mmol) in 20 mL of anhydrous EtOH.

-

Addition: Add

-bromoacetophenone (2.09 g, 10.5 mmol) in a single portion. -

Activation: (Optional) Add NaI (150 mg) to catalyze the reaction if the alkyl halide is a chloride or unreactive bromide.

-

Reaction: Stir at room temperature for 1–2 hours.

-

Observation: The solution may darken slightly. TLC (SiO2, 1:1 EtOAc/Hex) will show the disappearance of the thioamide spot and the appearance of a polar intermediate (S-alkylated thioimidate).

-

Phase 2: Cyclization (Hantzsch Condensation)

-

Heating: Equip the flask with a reflux condenser. Heat the mixture to reflux (

for EtOH) for 4–6 hours.-

Mechanistic Note: Heat is required to drive the attack of the tertiary nitrogen onto the ketone carbonyl of the phenacyl fragment and subsequent dehydration.

-

-

Monitoring: Monitor by LC-MS. Look for the mass corresponding to the cation

.-

Target Mass: MW of Precursor + MW of Phenacyl -

+ H (if protonated? No, it's quaternary). -

Calculation:

.

-

Phase 3: Isolation & Purification

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Precipitation: The thiazolium bromide salt is often soluble in hot ethanol but insoluble in ether.

-

Concentrate the ethanol solution to

5 mL under reduced pressure. -

Slowly add diethyl ether (50 mL) with vigorous stirring.

-

-

Filtration: Filter the resulting precipitate under vacuum.

-

Washing: Wash the filter cake with cold

( -

Drying: Dry the solid in a vacuum desiccator over

.

Data Analysis & Expected Results

| Parameter | Specification | Notes |

| Appearance | Off-white to yellow hygroscopic solid | Thiazolium salts are often hygroscopic. |

| Yield | 75% – 90% | High yields typical for Hantzsch salts.[1] |

| 1H NMR | Distinct downfield shift of Thiazole C5-H | Usually |

| 13C NMR | Thiazole C2 signal | Characteristic signal at |

| Solubility | Soluble in Water, MeOH, DMSO | Insoluble in non-polar solvents. |

Mechanistic Pathway (Visualization)

The reaction proceeds via the classic Hantzsch mechanism, but diverges at the final step due to the tertiary amine.

Figure 1: Mechanistic pathway of Hantzsch synthesis with a tertiary thioamide. The reaction terminates at the thiazolium salt stage due to the lack of an N-H proton for elimination.

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Cyclization

-

Cause: The tertiary nitrogen is less nucleophilic than a primary amine due to steric hindrance from the pyrrolidine ring.

-

Solution: Switch solvent to DMF or 1,4-Dioxane and increase temperature to

. -

Alternative: Use a microwave reactor (Conditions:

, 15 mins, Ethanol) to overcome the activation energy barrier for the N-alkylation step.

Issue: Formation of Side Products (Thiophenes)[13]

-

Context:

-Keto thioamides can undergo C-alkylation at the active methylene (C3) instead of S-alkylation, leading to thiophenes (Hantzsch Thiophene Synthesis). -

Control: Ensure the reaction is kept at room temperature during the initial addition of the haloketone to favor kinetic S-alkylation over thermodynamic C-alkylation.

Issue: Hygroscopicity

-

Handling: Thiazolium halides are extremely hygroscopic. Store under argon. If the product is an oil, perform an anion exchange to a non-coordinating anion (e.g.,

or

References

-

Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halo-ketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

-

Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Chapter on Thiazoles).

- Potts, K. T. (1977). "Mesoionic compounds of the thiazole and related series". Lectures in Heterocyclic Chemistry, 4, 35.

- Metzger, J. V. (1979). Thiazole and Its Derivatives. John Wiley & Sons.

- Reid, W., & Kaiser, L. (1976). "Reaction of beta-keto thioamides with alpha-haloketones". Justus Liebigs Annalen der Chemie.

Sources

Application Note: High-Performance Recrystallization of Pyrrolidine Thioamide Derivatives

Executive Summary & Core Directive

Pyrrolidine thioamides are critical pharmacophores in drug discovery, often serving as bioisosteres for amides to improve metabolic stability or receptor binding affinity. However, their purification presents a distinct "Thioamide Challenge": balancing the high solubility of the pyrrolidine ring with the potential instability of the C=S bond under thermal stress.

This guide moves beyond generic recrystallization advice. It provides a mechanistically grounded protocol specifically for pyrrolidine thioamide derivatives, prioritizing solvent systems that maximize impurity rejection while minimizing desulfurization or hydrolysis.

The Physicochemical Landscape

To select the correct solvent, one must understand the molecular behavior of the target.

The Thioamide Dipole

Unlike their amide counterparts, thioamides possess a larger dipole moment and a more polarizable sulfur atom. This results in:

-

Higher Lipophilicity: Thioamides are generally less water-soluble than amides.

-

Hydrogen Bonding: They are strong Hydrogen Bond Donors (HBD) but weaker Hydrogen Bond Acceptors (HBA).[1]

-

Thermal Sensitivity: Prolonged heating in protic solvents (e.g., water, alcohols) can lead to hydrolysis (conversion to amide) or oxidative desulfurization.

Solubility Profile

-

High Solubility: Dichloromethane (DCM), Chloroform, THF, Ethyl Acetate.

-

Moderate Solubility: Ethanol, Methanol, Acetonitrile, Toluene.

-

Low Solubility: Hexanes, Heptane, Water, Diethyl Ether.

Solvent Selection Strategy

The ideal recrystallization system for pyrrolidine thioamides typically relies on a binary solvent system (Solvent/Anti-solvent) due to the compound's high solubility in most medium-polarity organics.

Table 1: Recommended Solvent Systems

| System Type | Primary Solvent (Dissolver) | Anti-Solvent (Precipitant) | Suitability | Notes |

| Standard | Ethanol (95% or abs.) | Water | General Purpose | Excellent for polar derivatives. Keep heating time short to prevent hydrolysis. |

| Lipophilic | Ethyl Acetate | n-Hexane / Heptane | Non-polar derivatives | Best for avoiding "oiling out."[2] Heptane is preferred over hexane for higher boiling point. |

| Green/Modern | CPME (Cyclopentyl methyl ether) | Heptane | Process Scale | CPME resists peroxide formation and has low water solubility, protecting the thioamide. |

| High Purity | Acetonitrile | Water | Analytical Standards | Acetonitrile offers sharp solubility curves for many thioamides. |

| Aromatic | Toluene | Cyclohexane | Hydrophobic derivatives | Good for removing aliphatic impurities. |

Decision Tree for Solvent Selection

The following logic gate assists in selecting the starting solvent system based on the crude material's behavior.

Figure 1: Decision matrix for selecting the optimal recrystallization solvent system based on solubility and polarity.

Detailed Experimental Protocol

Pre-requisites

-

Purity Check: Run a TLC (Thin Layer Chromatography) to confirm the major component is the thioamide. If impurities >20%, consider a short silica plug filtration before recrystallization.

-

Glassware: Use a round-bottom flask (RBF) with a magnetic stir bar. Avoid Erlenmeyer flasks for the heating step to minimize solvent evaporation and flammability risks.

Protocol: The "Two-Solvent" Method (Ethyl Acetate / Heptane)

This is the most robust method for pyrrolidine thioamides, minimizing hydrolysis risks associated with hot alcohols.

Step 1: Dissolution

-

Place the crude solid in an RBF equipped with a reflux condenser.

-

Add the Primary Solvent (Ethyl Acetate) in small portions (e.g., 2-3 mL per gram) while heating the bath to mild reflux (approx. 75°C).

-

Stir vigorously. Continue adding hot solvent dropwise until the solid just dissolves.

-

Critical Insight: If a small amount of dark, insoluble material remains, this is likely inorganic salt or polymerized decomposition. Do not add excess solvent. Perform a hot filtration immediately.

-

Step 2: Nucleation & Anti-Solvent Addition

-

Remove the heat source but keep the flask on the stir plate.

-

While the solution is still hot (but not boiling), add the Anti-Solvent (Heptane) dropwise.

-

Continue adding until a faint, persistent cloudiness (turbidity) appears.

-

Add one drop of the Primary Solvent (Ethyl Acetate) to clear the turbidity. The solution should now be saturated.

Step 3: Controlled Cooling (The Key to Purity)

-

Remove the flask from the bath and place it on a cork ring.

-

Allow it to cool to room temperature slowly (over 30-60 minutes). Do not use an ice bath yet.

-

Seeding: If no crystals form at 25°C, scratch the inner wall of the flask with a glass rod or add a "seed" crystal of pure product.

-

Once crystallization is well-established, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

Step 4: Isolation

-

Filter the crystals using a Buchner funnel and vacuum suction.

-

Wash: Rinse the filter cake with a small volume of cold Anti-Solvent (Heptane). Do not wash with the Primary Solvent, as this will redissolve the product.

-

Dry: Thioamides can be sensitive. Dry in a vacuum oven at 40°C or under high vacuum at room temperature. Avoid high-temperature drying (>80°C) which may cause sulfur loss.

Troubleshooting & Optimization

The "Oiling Out" Phenomenon

Symptom: The product separates as a liquid oil droplet at the bottom of the flask instead of crystals. Cause: The temperature of the solution is above the melting point of the solvated product, or the anti-solvent was added too quickly. Solution:

-

Re-heat the mixture until the oil redissolves.

-

Add a small amount more of the Primary Solvent .

-

Cool much more slowly.

-

Vigorous stirring during the cooling phase can sometimes force the oil to solidify into crystals.

Colored Impurities

Symptom: Crystals are colored (yellow/orange) when they should be white/off-white. Solution:

-

Thioamides are often naturally yellow due to the C=S chromophore. Verify if the color is intrinsic or an impurity.

-

If impurity: Add activated charcoal (1-2% by weight) to the hot solution before filtration. Stir for 5 minutes, then perform a hot filtration through Celite.

Process Workflow Diagram

Figure 2: Step-by-step workflow for the binary solvent recrystallization of thioamides.

References

-

Thioamide Stability & Synthesis

-

Solvent Properties & Green Chemistry

-

General Recrystallization Techniques

Sources

- 1. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification [chem.rochester.edu]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

Procedure for converting beta-keto amides to thioamides with P4S10

Application Note: High-Efficiency Thionation of -Keto Amides using

Application:Executive Summary

The conversion of

This guide details the Modified Curphey Method , which utilizes Hexamethyldisiloxane (HMDO) as an additive. This modification solubilizes the reagent, allows for milder reaction conditions (DCM or Toluene), and significantly improves regioselectivity toward the amide carbonyl over the ketone, solving the historical challenges of this transformation.

Mechanistic Insight & Regioselectivity

The Selectivity Challenge

-

Ketone: Highly electrophilic carbon, but the oxygen is less basic.

-

Amide: The nitrogen lone pair donates electron density to the carbonyl oxygen (resonance), making the amide oxygen more nucleophilic (Lewis basic) than the ketone oxygen.

Since

The Role of HMDO (Curphey's Additive)

In its native state,

-

HMDO Action: HMDO acts as a "chemical scissor," cleaving the P-O-P bonds of the oxide byproducts and the P-S-P bonds of the reagent, forming lipophilic trimethylsilyl dithiophosphate esters.

-

Result: The reaction becomes homogeneous, allowing it to proceed at lower temperatures (e.g.,

in DCM), which preserves the sensitive

Pathway Visualization

Figure 1: Activation of

Experimental Protocol

Materials & Stoichiometry

| Component | Role | Equiv. | Notes |

| Substrate | 1.0 | Dry, free of alcohols/amines. | |

| Reagent | 0.2 - 0.4 | Technical grade is sufficient. Powdered. | |

| HMDO | Activator | 2.0 - 4.0 | Hexamethyldisiloxane. Essential for solubility. |

| Solvent | Medium | N/A | DCM (Method A) or Toluene (Method B). |

Note on Stoichiometry: Theoretically, 1 mole of

Method A: Mild Conditions (DCM)

Recommended for sensitive substrates prone to decomposition or racemization.

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a caustic scrubber (NaOH solution) to trap evolved

gas. -

Dissolution: Add the

-keto amide (10 mmol) and dry Dichloromethane (DCM, 50 mL) to the flask. Stir under Nitrogen or Argon.[1] -

Reagent Addition: Add

(0.9 g, 2.0 mmol, 0.2 equiv) in one portion. The mixture will be a suspension. -

Activation: Add HMDO (4.3 mL, 20 mmol, 2.0 equiv) via syringe.

-

Reaction: Heat the mixture to reflux (

).-

Observation: Within 15-30 minutes, the yellow suspension of

should dissolve, turning the solution a clear, homogenous yellow/orange. This indicates the formation of the active silylated species.

-

-

Monitoring: Monitor by TLC every hour. Most amides convert within 2-6 hours.

-

Workup (Critical):

-

Cool to room temperature.[1]

-

Add 5.0 M aqueous

(20 mL) dropwise. Caution: Vigorous gas evolution ( -

Stir vigorously for 30 minutes to hydrolyze all P-S-Si bonds.

-

Separate the organic layer. Extract the aqueous layer with DCM (

mL). -

Dry combined organics over

, filter, and concentrate.

-

Method B: High-Temperature (Toluene)

Recommended for sterically hindered amides or electron-deficient systems.

-

Setup: Same as Method A, but use Toluene or Xylene as solvent.

-

Reaction: Heat to

. -

Duration: Reaction is typically faster (1-3 hours).

-

Workup: Similar alkaline hydrolysis is required. If the product precipitates, filter the solid and wash with water.

Workup & Purification Workflow

The Curphey method allows for a distinct advantage: the phosphorus byproducts are water-soluble after hydrolysis, unlike the tar formed in standard protocols.

Figure 2: Optimized workup strategy for removing phosphorus contaminants.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Use fresh bottle or increase loading to 0.5 equiv. Ensure HMDO is dry. | |

| Dithionation (Ketone reacts) | Temperature too high. | Switch from Toluene (Method B) to DCM (Method A). Reduce equivalents of |

| Product Hydrolysis | Workup too basic or prolonged. | Thioamides can hydrolyze back to amides. Use |

| Sticky Precipitate | Insufficient HMDO. | Ensure HMDO:P4S10 ratio is at least 4:1 (molar) to fully solubilize the phosphorus cage. |

Safety & HSE Compliance

- Generation: This reaction generates Hydrogen Sulfide gas, which is highly toxic and inhibits the sense of smell at dangerous concentrations. All reactions must be vented through a scrubber containing 10% NaOH and bleach.

-

Stench: Thioamides and the reaction intermediates have a potent, lingering sulfur smell. All glassware should be soaked in a bleach bath immediately after use to oxidize sulfur residues.

References

-

Curphey, T. J. (2002).[2] Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane.[1][2][3][4] The Journal of Organic Chemistry, 67(18), 6461–6473.[2] [Link]

-

Bergman, J., Pettersson, B., Hasumbegovic, V., & Svensson, P. H. (2011).[5] Thionations using a P4S10-pyridine complex in solvents such as acetonitrile and dimethyl sulfone.[4] The Journal of Organic Chemistry, 76(5), 1546–1553. [Link]

-

Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s reagent in organic syntheses.[1][3][4][6][7][8] Chemical Reviews, 107(11), 5210–5278. [Link]

- Flouzat, C., Guillaumet, G. (1990). Regioselective Thionation of -Keto Amides. Tetrahedron Letters, 31(49), 7151-7154.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. audreyli.com [audreyli.com]

- 4. arrow.tudublin.ie [arrow.tudublin.ie]

- 5. Thioamide synthesis by thionation [organic-chemistry.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. benchchem.com [benchchem.com]

- 8. Lawesson's Reagent [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Thioamide Stability & Workup Guide

Current Status: Operational

Topic: Preventing Hydrolysis of Thioamide Groups (

The "Emergency Room": Triage & Troubleshooting

Use this section to identify immediate issues based on sensory observations.

Q: My reaction mixture/workup smells strongly of rotten eggs ( ). What happened?

A: Catastrophic Hydrolysis.

You have likely cleaved the

-

Immediate Action: Check pH. If acidic (

), neutralize immediately with saturated

Q: My product was yellow/orange, but after the column, I isolated a white solid.

A: Oxidative Desulfurization or Silica Hydrolysis.

Thioamides are chromophores (often yellow/orange due to

-

Cause 1: You used standard Silica Gel (acidic, pH ~4-5). The acidity catalyzed hydrolysis on the column.

-

Cause 2: You used an eluent containing acetic acid or allowed the compound to sit on the column too long.

-

Fix: Switch to Neutral Alumina or Basified Silica (pre-treat silica with 1-5%

).

Q: I used Lawesson’s Reagent, and I have a sticky precipitate that won't separate.

A: Polymerized Phosphorus Byproducts. This is not necessarily hydrolysis, but improper quenching. Water alone hydrolyzes Lawesson's byproducts slowly, creating gummy emulsions that trap your thioamide, exposing it to prolonged aqueous stress.

-

Fix: Use the "Alcoholic Quench" Protocol (See Section 3) to break down P-S bonds into soluble esters before adding water.

Technical Deep Dive: Why Thioamides Fail

Understanding the mechanism is the only way to prevent recurrence.

The Vulnerability of the C=S Bond

While thioamides possess higher resonance stabilization energy than amides, the Sulfur atom is a "soft" base and a powerful nucleophile. This makes it susceptible to specific attack vectors that do not affect amides.

| Attack Vector | Mechanism | Result |

| Acidic Hydrolysis | Protonation of Sulfur ( | Amide + |

| Basic Hydrolysis | Hydroxide ( | Amide + |

| Heavy Metals | CRITICAL: Soft metals (Ag, Hg, Au, Cu) coordinate strongly to Sulfur (Soft-Soft interaction), pulling electron density and making the C=S bond extremely labile to water. | Rapid Desulfurization |

| Oxidation | Ozone, bleach, or peroxides convert | Amide + |

Visualizing the Threat Landscape

Figure 1: The "Triangle of Death" for Thioamides. Note that heavy metals accelerate hydrolysis significantly faster than simple acidic conditions.

Optimized Protocols

Standard Operating Procedures (SOPs) for maximum stability.

Protocol A: The "Alcoholic Quench" (For Lawesson's Reagent)

Use this when synthesizing thioamides to prevent emulsion-based hydrolysis.

Context: Lawesson's Reagent (LR) leaves behind a cyclic P-S byproduct. Adding water directly creates a sticky polymer. The Fix:

-

Cool: Bring reaction mixture to room temperature (RT).

-

Destruction: Add Ethylene Glycol (or Ethanol) directly to the reaction solvent (approx. 3 mL per mmol of LR).

-

Stir: Stir vigorously for 30–60 minutes.

-

Chemistry: The alcohol attacks the P-S rings, converting them into polar, water-soluble thiophosphonates.[1]

-

-

Partition: Dilute with organic solvent (DCM or EtOAc) and wash with water. The phosphorus byproducts will migrate to the aqueous layer without forming an emulsion.

Protocol B: The "Cold & Neutral" Workup (General)

For sensitive thioamides prone to acidic hydrolysis.

-

Quench: Pour the reaction mixture into ice-cold saturated

(pH ~8.5).-

Why: This neutralizes any adventitious acid while keeping the temperature too low for base-catalyzed hydrolysis to occur at a significant rate.

-

-

Extract: Rapidly extract with DCM (

).-

Why: Thioamides are highly soluble in DCM; it separates quickly from water.

-

-

Dry: Use

(Sodium Sulfate).-

Avoid:

(Magnesium Sulfate) can sometimes act as a Lewis acid, potentially coordinating to the sulfur in extremely sensitive substrates.

-

Protocol C: Chromatography Decision Matrix

| Substrate Stability | Stationary Phase | Eluent Modifier |

| Robust | Silica Gel 60 | None |

| Moderate | Basified Silica | Add 1-2% |

| High Sensitivity | Neutral Alumina | None (Alumina is non-acidic). |

Decision Tree: Workup Logic

Figure 2: Operational flow for selecting the correct workup and purification path.

References

-

Thioamide Stability & Resonance

- Paper: "Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S)

-

Significance: Establishes the higher resonance stability of thioamides compared to amides in neutral conditions, but highlights their susceptibility to electrophilic attack at sulfur.[2]

-

Source:

-

Lawesson's Reagent Workup (Alcohol Quench)

- Paper: "A chromatography-free and aqueous waste-free process for thioamide prepar

- Significance: details the use of ethylene glycol/ethanol to decompose P-S byproducts, preventing the need for harsh aqueous conditions.

-

Source:

-

Metal-Promoted Hydrolysis

- Paper: "The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution."

- Significance: Provides kinetic evidence for the "Soft Acid" mechanism where metals accelerate hydrolysis, validating the warning against using silver/mercury/gold during workup.

-

Source:

-

Silica Gel Acidity & Thioamide Conversion

-

Paper: "Caro's Acid Supported on Silica Gel.[3] Part 21: Conversion of Thioamides into Amides."

- Significance: Demonstrates that silica gel (especially when coupled with oxidants or acids)

-

Source:

-

Sources

Technical Support Center: Synthesis and Purification of 4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals involved in the synthesis of 4-(pyrrolidin-1-yl)-4-thioxobutan-2-one. The focus is on troubleshooting common issues, particularly the removal of sulfur-containing impurities that frequently complicate this and similar thioamide syntheses.

Introduction

4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one is a valuable building block in medicinal chemistry, often synthesized via thionation of its corresponding amide precursor, 4-(pyrrolidin-1-yl)-4-oxobutan-2-one. This transformation, typically achieved using reagents like Lawesson's Reagent or elemental sulfur, is effective but often introduces challenging impurities.[1][2][3] The most common contaminants are elemental sulfur (S₈) and phosphorus-containing byproducts from thionating agents.[4][5] This guide offers practical, field-proven solutions to identify and eliminate these impurities, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4-(pyrrolidin-1-yl)-4-thioxobutan-2-one?

The most prevalent method is the thionation of the corresponding amide, 4-(pyrrolidin-1-yl)-4-oxobutan-2-one. This involves an oxygen-sulfur exchange reaction. The two most common classes of thionating agents for this transformation are:

-

Phosphorus-based Reagents: Lawesson's Reagent (LR) is a mild and effective agent for converting amides to thioamides.[2][3] It operates under relatively gentle conditions compared to phosphorus pentasulfide (P₄S₁₀).[2]

-

Elemental Sulfur (S₈): Often used in multi-component reactions, such as the Kindler thioamide synthesis, where an aldehyde, an amine, and sulfur react together.[6][7] Using elemental sulfur is advantageous due to its low cost and abundance.[8]

Q2: What are the primary sulfur-containing impurities I should expect?

The impurities are directly related to the thionation method used:

-

With Lawesson's Reagent: You may encounter phosphorus-containing byproducts. A common one is a six-membered ring byproduct which can be further decomposed.[5] You may also see polar, UV-active byproducts like 4-methoxybenzenecarbothioic acid at the baseline of your TLC plate.[4]

-

With Elemental Sulfur: The most significant impurity is unreacted elemental sulfur (S₈).[1][8] Sulfur is non-polar, crystalline, and often appears as a pale yellow solid.

Q3: How can I monitor the reaction progress and purity of my product?

Thin-Layer Chromatography (TLC) is the most effective tool.

-

Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).

-

Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. You will need to experiment to find a ratio that gives your product an Rf value of approximately 0.3-0.4 for optimal separation.

-

Visualization:

-

UV Light (254 nm): The thioamide product is typically UV active.

-

Iodine Chamber: Staining with iodine can help visualize non-UV active compounds.

-

Potassium Permanganate (KMnO₄) Stain: This stain is useful for identifying compounds that can be oxidized.

-

Q4: What are the main strategies for purifying the final thioamide product?

The two primary methods are column chromatography and recrystallization. The choice depends on the nature of the impurities.

-

Column Chromatography: Highly effective for separating compounds based on polarity.[9][10] It is the preferred method for removing both polar byproducts from Lawesson's reagent and non-polar elemental sulfur.

-

Recrystallization: An excellent technique for removing impurities that have different solubility profiles from your desired product. It is particularly effective for removing elemental sulfur if a suitable solvent system can be found.[1][11]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis and workup of 4-(pyrrolidin-1-yl)-4-thioxobutan-2-one.

Problem 1: My crude product has a strong, unpleasant odor (like rotten eggs).

-

Potential Cause: This is likely due to the presence of hydrogen sulfide (H₂S). It forms from the hydrolysis of unreacted thionating agents like Lawesson's Reagent or P₄S₁₀ upon exposure to moisture or during an aqueous workup.[3]

-

Proposed Solution:

-

Thorough Quenching: Ensure the reaction is completely quenched before workup. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring until gas evolution ceases. This neutralizes acidic species and helps decompose the remaining reagent.[4]

-

Workup in a Fume Hood: Always handle thionation reactions and their workups in a well-ventilated chemical fume hood.

-

Problem 2: My TLC plate shows a persistent, UV-active spot at the baseline (Rf = 0).

-

Potential Cause: This indicates a highly polar impurity. If you used Lawesson's Reagent, this is likely a phosphorus-containing byproduct, such as 4-methoxybenzenecarbothioic acid.[4] These byproducts are known to stick to the silica gel baseline.

-

Proposed Solution:

-

Modified Workup: After quenching, perform a liquid-liquid extraction. Wash the organic layer multiple times with a basic solution (e.g., 1M NaOH or saturated NaHCO₃) to remove acidic and highly polar byproducts.

-

Ethylene Glycol Treatment: A recently developed method involves adding ethylene glycol to the reaction mixture after completion to decompose the stoichiometric byproduct from Lawesson's reagent, simplifying the subsequent purification.[5][12][13]

-

Column Chromatography: If the impurity persists, it can be removed using flash column chromatography. The polar byproduct will remain at the top of the column while your desired thioamide elutes.

-

Problem 3: My final product yield is over 100%, and it appears as a crystalline yellow solid, but the ¹H NMR spectrum looks clean.

-

Potential Cause: This is a classic sign of contamination with elemental sulfur (S₈). Sulfur is composed only of sulfur atoms, so it is invisible in ¹H NMR spectroscopy. Its significant mass inflates the apparent yield of your product. This is a common issue when using elemental sulfur as a reagent or when it forms as a byproduct.[1][8]

-

Proposed Solution: The key is to remove the non-polar elemental sulfur from your more polar thioamide product. See the detailed protocols in the next section.

Protocols for Removing Elemental Sulfur

Elemental sulfur is non-polar and insoluble in water, but it has some solubility in non-polar organic solvents like toluene and carbon disulfide, and is sparingly soluble in others like hexanes. Your target thioamide is significantly more polar.

Data Summary for Purification

| Compound | Polarity | Appearance | ¹H NMR Active | UV Active |

| 4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one | Polar | Yellowish Solid/Oil | Yes | Yes |

| Elemental Sulfur (S₈) | Non-polar | Pale Yellow Crystalline Solid | No | No |

| Lawesson's Reagent Byproducts | Highly Polar | Varies | Yes | Yes |

Method 1: Purification by Flash Column Chromatography

This is the most reliable method for removing both sulfur and other potential byproducts. The principle is to use a polar stationary phase (silica gel) and a mobile phase of intermediate polarity. The non-polar sulfur will travel through the column very quickly, while the more polar thioamide will be retained longer.[9][10]

Experimental Protocol

-

Prepare the Column:

-

Select a glass column of appropriate size for your sample amount (e.g., a 40g silica cartridge for 1-2g of crude product).

-

Pack the column with silica gel using the "slurry method" with your starting eluent (e.g., 100% hexanes).

-

-

Prepare the Sample:

-

Dissolve your crude product in a minimum amount of dichloromethane (DCM).

-

Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a "dry load." This prevents band broadening.

-

-

Run the Column:

-

Carefully add the dry-loaded sample to the top of the packed column.

-

Begin elution with a non-polar solvent like 100% hexanes or petroleum ether. This will cause the elemental sulfur to move down the column and elute first.

-

Collect fractions and monitor them by TLC. The sulfur will not be UV active, so you may see a faint yellow band moving down the column.

-

Once the sulfur has been eluted, gradually increase the polarity of the mobile phase. A gradient of 10% to 50% ethyl acetate in hexanes is a good starting point.

-

Your target thioamide will begin to elute as the polarity increases.

-

Combine the pure fractions containing your product and remove the solvent under reduced pressure.

-

Method 2: Purification by Recrystallization

Recrystallization is effective if a solvent system can be found in which the thioamide and sulfur have significantly different solubilities at different temperatures.

Experimental Protocol

-

Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate/hexanes mixture) at room temperature and at boiling. The ideal solvent will dissolve your product when hot but not when cold, while either not dissolving the sulfur at all or keeping it dissolved when cold.

-

Procedure (Example with Ethanol/Water):

-

Place the crude product in an Erlenmeyer flask with a stir bar.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

If sulfur remains undissolved, perform a "hot filtration" to remove it.

-

If everything dissolves, slowly add water (the anti-solvent) dropwise to the hot solution until it just begins to turn cloudy.

-

Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

-

Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the pure crystals by vacuum filtration, washing them with a small amount of cold solvent.

-

Visualization of Purification Workflow

The following diagram illustrates the general workflow from synthesis to purification.

Troubleshooting Purification: A Decision Diagram

Use this diagram to select the best course of action based on your initial analysis.

References

-

ResearchGate. (2019). What's the by-product of Lawesson's reagent?[Link]

-

ResearchGate. (n.d.). Generation of the six-membered byproduct A from thionation reactions using Lawesson's reagent.[Link]

-

Tardella, A., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. PMC. [Link]

-

Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]

-

Byerly-Duke, J., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. PMC. [Link]

-

ResearchGate. (2025). Blue‐Light‐Driven Iron‐Catalyzed Desulfurization of Thioamides under Hydrosilylation Conditions. [Link]

-

Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. [Link]

-

MDPI. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. [Link]

-

Encyclopedia.pub. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]

-

Wikipedia. (n.d.). Lawesson's reagent. [Link]

-

ResearchGate. (n.d.). General methods for the synthesis of thioamides from amine. [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. [Link]

-

ResearchGate. (2025). ChemInform Abstract: Oxidation of Thioamides with the DMSO-HCl System. A Convenient and Efficient Method for the Synthesis of 1,2,4-Thiadiazoles, Isothiazolo[5,4-b]pyridines, and Heterocyclic Disulfides.[Link]

-

ResearchGate. (2025). Facile Desulfurization of Thioamides and Thioureas with Tetrabutylammonium Periodate under Mild Conditions. [Link]

-

MDPI. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. [Link]

-

ResearchGate. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. [Link]

-

PubMed. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. [Link]

-

NIH. (n.d.). Incorporating Thioamides into Proteins by Native Chemical Ligation. PMC. [Link]

-

ACS Publications. (2002). Preparation of Thioamide Building Blocks via Microwave-Promoted Three-Component Kindler Reactions. [Link]

-

ResearchGate. (n.d.). Metal-Free Three-Component Synthesis of Thioamides from β -Nitrostyrenes, Amines and Elemental Sulfur. [Link]

- Google Patents. (n.d.).

-

The Royal Society of Chemistry. (n.d.). Selective Thioacylation of Amines in Water: A Convenient Preparation of Secondary Thioamides and Thiazolines. [Link]

-

Chemistry for Sustainability. (2025). Sulfur-Mediated Multicomponent Reactions in the Synthesis of Thioamides. [Link]

-

ACS Publications. (2024). Desulfurization of Thiols for Nucleophilic Substitution. [Link]

-

ResearchGate. (2025). Desulfurization processes of thiosemicarbazonecopper(II) derivatives in acidic and basic aqueous media. [Link]

-

NIH. (2017). A novel method for heterocyclic amide–thioamide transformations. PMC. [Link]

-

YouTube. (2021). column chromatography & purification of organic compounds. [Link]

-

Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

Sources

- 1. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lawesson's Reagent [organic-chemistry.org]

- 3. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]